48-Fold Superiority Over Aminophylline in Reversing Methacholine-Induced Bronchoconstriction
In anesthetized rabbits, intravenous Sch 15280 was 48 times more potent than aminophylline at inhibiting methacholine-induced bronchoconstriction as measured by forced oscillations of total respiratory resistance [1]. The dose–response curve of Sch 15280 was parallel to that of aminophylline, confirming a common downstream mechanism but with markedly greater efficacy [1].
| Evidence Dimension | In vivo bronchodilator potency (reversal of methacholine-induced bronchoconstriction) |
|---|---|
| Target Compound Data | Sch 15280: potent inhibitor of methacholine-induced bronchoconstriction (data expressed as relative potency) |
| Comparator Or Baseline | Aminophylline: 48-fold less potent than Sch 15280 by the intravenous route |
| Quantified Difference | 48-fold greater potency for Sch 15280 vs. aminophylline |
| Conditions | Anesthetized rabbits, intravenous administration, forced oscillations technique for total respiratory resistance, methacholine-induced bronchoconstriction |
Why This Matters
Procurement of azanator maleate is justified for in vivo bronchomotor studies where aminophylline or theophylline would require 48-fold higher doses, increasing the risk of systemic toxicity (e.g., arrhythmia, seizure) inherent to methylxanthines.
- [1] Diamond L, Adams GK, Bleidt B, Williams B. Experimental study of a potential anti-asthmatic agent: SCH 15280. J Pharmacol Exp Ther. 1975 Apr;193(1):256-263. View Source
